molecular formula C20H16ClF3N2O2 B2853366 Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate CAS No. 338748-31-5

Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate

Cat. No.: B2853366
CAS No.: 338748-31-5
M. Wt: 408.81
InChI Key: FXYMAPBIMLBXLA-UHFFFAOYSA-N
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Description

Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a trifluoromethyl group, and a chlorobenzylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate typically involves multiple steps:

  • Formation of the Quinoline Core: : The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under conditions that promote electrophilic substitution.

  • Attachment of the Chlorobenzylamino Group: : This step involves the nucleophilic substitution of the quinoline derivative with 4-chlorobenzylamine, typically in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • Esterification: : The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group (if present) can yield the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The compound’s ability to inhibit certain enzymes and pathways makes it a candidate for drug development.

    Biological Studies: Used in studies to understand the interaction of quinoline derivatives with biological targets, including DNA and proteins.

    Chemical Biology: Employed as a probe to study the mechanisms of action of quinoline-based drugs.

    Industrial Applications: Potential use in the synthesis of advanced materials and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with DNA, leading to the disruption of replication and transcription processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but lacks the trifluoromethyl and chlorobenzylamino groups.

    Quinoline-3-carboxylate: A simpler derivative without the trifluoromethyl and chlorobenzylamino substituents, used in various chemical syntheses.

    Trifluoromethylquinoline: Contains the trifluoromethyl group but lacks the chlorobenzylamino group, used in the synthesis of fluorinated pharmaceuticals.

The uniqueness of this compound lies in its combination of substituents, which confer specific chemical and biological properties that are not present in simpler quinoline derivatives.

Properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)methylamino]-6-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N2O2/c1-2-28-19(27)16-11-25-17-8-5-13(20(22,23)24)9-15(17)18(16)26-10-12-3-6-14(21)7-4-12/h3-9,11H,2,10H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYMAPBIMLBXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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